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Compound of Interest

Compound Name: FAM amine, 5-isomer

Cat. No.: B15555021

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, applications,
and experimental protocols for 5-carboxyfluorescein (5-FAM) amine derivatives. These
fluorescent probes are invaluable tools in biological research and drug development, enabling
the precise labeling and tracking of biomolecules. This document details their chemical and
photophysical characteristics, bioconjugation methodologies, and their application in studying
cellular signaling pathways.

Core Properties of 5-Carboxyfluorescein and its
Amine-Reactive Ester

5-Carboxyfluorescein is a widely used green fluorescent dye. For biological applications, it is
commonly used in its amine-reactive form, 5-carboxyfluorescein N-hydroxysuccinimidyl ester
(5-FAM-SE). This derivative readily reacts with primary aliphatic amines, such as the side chain
of lysine residues in proteins, to form stable amide bonds.[1][2] This covalent conjugation is a
cornerstone of its utility in bioconjugation. Compared to fluorescein isothiocyanate (FITC), 5-
FAM conjugates are more stable, making them a preferred choice for many applications.[3]

Physicochemical and Photophysical Properties

The key characteristics of 5-carboxyfluorescein and its succinimidyl ester derivative are
summarized in the tables below for easy reference and comparison.
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5-Carboxyfluorescein (5- 5-Carboxyfluorescein-SE (5-
Property
FAM) FAM-SE)
Molecular Formula C21H1207 C25H15NOg
Molecular Weight 376.32 g/mol 473.39 g/mol
Orange to brown crystalline )
Appearance Orange solid

powder

N Soluble in DMSO, DMF, and )
Solubility Soluble in DMSO and DMF
aqueous buffers (pH > 6)

Purity Typically >99% Typically >90%
Photophysical Property Value

Excitation Maximum (Aex) ~492 nm[4]

Emission Maximum (Aem) ~518 nm[4]

Molar Extinction Coefficient (g) ~83,000 cm—tM~1[5]
Fluorescence Quantum Yield (®) ~0.93 (unconjugated)[6]
Recommended pH Range for Use 75-85

Experimental Protocols

Detailed methodologies are crucial for the successful application of 5-carboxyfluorescein amine
derivatives. Below are protocols for the conjugation of 5-FAM-SE to proteins and peptides, and
a method for the purification of the resulting conjugates.

Protein Labeling with 5-FAM-SE

This protocol outlines the steps for the covalent labeling of proteins with 5-FAM-SE.
Materials:

o Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a
concentration of 2-10 mg/mL.
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5-FAM-SE
Anhydrous dimethyl sulfoxide (DMSO)
1 M Sodium bicarbonate

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

Protein Preparation: Ensure the protein solution is at a pH of 8.5 + 0.5 for optimal labeling
efficiency. If the pH is below 8.0, adjust it with 1 M sodium bicarbonate. The protein must be
in a buffer free of primary amines like Tris or glycine.[2]

Dye Preparation: Dissolve 5-FAM-SE in anhydrous DMSO to a stock concentration of 10
mM. This solution should be prepared fresh for each experiment.[2]

Conjugation Reaction: Add the 5-FAM-SE stock solution to the protein solution. A molar ratio
of 10:1 (dye:protein) is often a good starting point, but this may require optimization for your
specific protein.[2]

Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark, with
gentle stirring or rocking.[2]

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion
chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored
band to elute will be the 5-FAM-labeled protein.[2]

Peptide Labeling with 5-FAM-SE

This protocol describes the labeling of peptides containing a primary amine.

Materials:

o Peptide with a free primary amine

 5-FAM-SE
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e Anhydrous dimethylformamide (DMF) or DMSO

e N,N-Diisopropylethylamine (DIPEA)

o Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

Peptide Dissolution: Dissolve the peptide in DMF or DMSO.

e Dye Activation (if necessary for free acid form): If using the 5-carboxyfluorescein free acid,
pre-activate it with a coupling agent like HATU and a base like DIPEA. For the more common
5-FAM-SE, this step is not needed.

o Conjugation Reaction: Add 5-FAM-SE to the peptide solution. The molar ratio of dye to
peptide should be optimized, but a slight excess of the dye is typically used. Add DIPEA to
maintain a basic pH.

 Incubation: Allow the reaction to proceed for 2-4 hours at room temperature in the dark.

Purification: Purify the 5-FAM-labeled peptide by RP-HPLC.

Visualization of Experimental Workflows and
Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key
processes.
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Protein labeling with 5-FAM-SE workflow.

Application in Studying Signhaling Pathways: A Case
Study of the Hippo Pathway

5-FAM labeled probes are instrumental in studying protein-protein interactions within signaling
cascades. A prime example is the use of a 5-FAM labeled peptide in a fluorescence
polarization (FP) assay to investigate the Hippo signaling pathway. The Hippo pathway is
crucial for organ size control, and its dysregulation is implicated in cancer. A key interaction in
this pathway is between the transcriptional co-activator YAP and the TEA domain (TEAD)
transcription factors.

In this assay, a 5-FAM labeled peptide derived from YAP is used as a fluorescent tracer. When
this tracer binds to the TEAD protein, the complex tumbles more slowly in solution, resulting in
a high fluorescence polarization value. Small molecule inhibitors that disrupt the YAP-TEAD
interaction will displace the fluorescent tracer, leading to a decrease in the fluorescence
polarization signal. This allows for the high-throughput screening of potential cancer
therapeutics.[1]
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Hippo pathway and FP assay principle.

This in-depth guide provides a solid foundation for researchers and professionals working with
5-carboxyfluorescein amine derivatives. The provided data, protocols, and visualizations aim to
facilitate the effective use of these powerful fluorescent tools in advancing scientific discovery
and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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